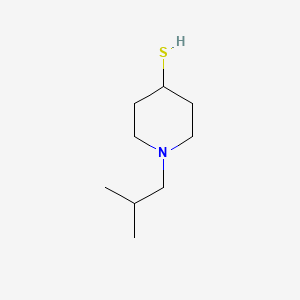![molecular formula C13H17ClN2O4 B15252175 (1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride](/img/structure/B15252175.png)
(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride typically involves multiple steps, including the formation of the cyclopropane ring and subsequent functionalization. The process often starts with the preparation of a suitable cyclopropane precursor, followed by the introduction of the amino and benzyloxycarbonyl groups under controlled conditions. Common reagents used in these reactions include cyclopropane derivatives, amines, and benzyloxycarbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its role in drug development, particularly in targeting specific molecular pathways involved in disease.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride
- (1S,2S)-1-amino-2-({[(methoxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride
- (1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclobutanecarboxylic acid hydrochloride
Uniqueness
(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups The presence of the cyclopropane ring and the benzyloxycarbonyl group imparts distinct chemical properties, making it different from other similar compounds
Propriétés
Formule moléculaire |
C13H17ClN2O4 |
|---|---|
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-2-(phenylmethoxycarbonylaminomethyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O4.ClH/c14-13(11(16)17)6-10(13)7-15-12(18)19-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,15,18)(H,16,17);1H/t10-,13-;/m0./s1 |
Clé InChI |
HMSPBCIVVJYPFU-VVBGOIRUSA-N |
SMILES isomérique |
C1[C@H]([C@@]1(C(=O)O)N)CNC(=O)OCC2=CC=CC=C2.Cl |
SMILES canonique |
C1C(C1(C(=O)O)N)CNC(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


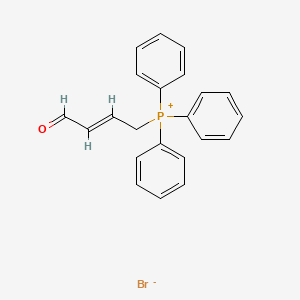
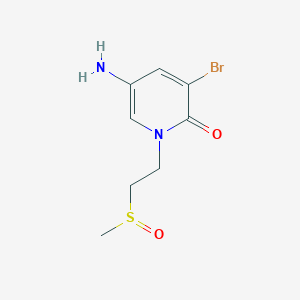

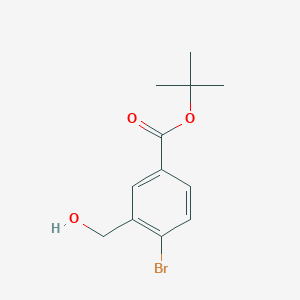
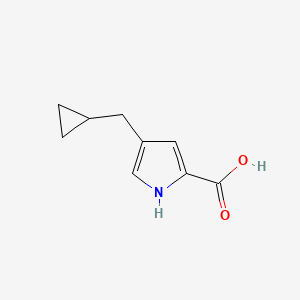
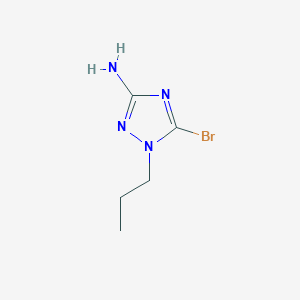
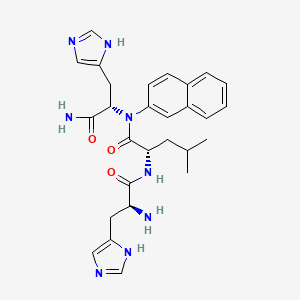
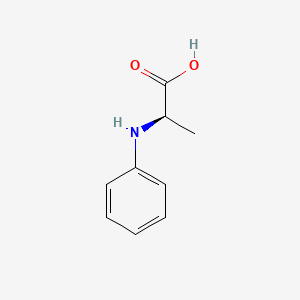
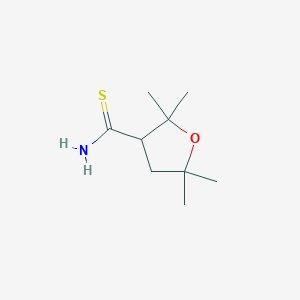
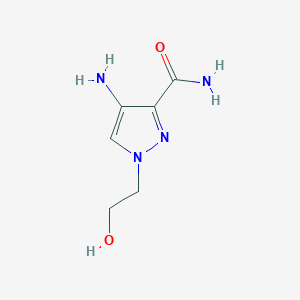
![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)


